4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Description
“4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-”, also known as N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-sulfonamide, is a chemical compound with the molecular formula C16H25BN2O5S . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring, a phenyl ring, and a boronic ester group . The molecular weight is 368.26.Physical And Chemical Properties Analysis
This compound appears as a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Organic Intermediate
This compound is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions .
Synthesis of Aryl Borate
The compound can be used for the synthesis of aryl borate, which is one of the most important types of organoboron compounds .
Drug Synthesis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Borylation
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)13-6-5-7-14(12-13)18-25(20,21)19-8-10-22-11-9-19/h5-7,12,18H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNDKKJBOWCDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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